CYP3A4 Time-Dependent Inhibition
4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol demonstrates moderate CYP3A4 inhibition with an IC50 of 4.59 μM under standard assay conditions, but displays significantly enhanced potency (IC50 = 0.090 μM) when pre-incubated with NADPH, indicating time-dependent inhibition [1][2]. In contrast, the structurally related analog 2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (compound 5c) exhibits no reported CYP3A4 liability, while other benzimidazole-piperidine derivatives such as BMS-695735 show potent CYP3A4 inhibition without time-dependence . The target compound thus occupies a distinct mechanistic niche that may be leveraged in drug-drug interaction studies or CYP phenotyping assays.
| Evidence Dimension | CYP3A4 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 4.59 μM (no pre-incubation); IC50 = 0.090 μM (30 min pre-incubation with NADPH) |
| Comparator Or Baseline | BMS-695735 (benzimidazole IGF-1R inhibitor): potent CYP3A4 inhibition (no time-dependence reported) / Compound 5c (JAK1-selective benzimidazole): no CYP3A4 inhibition reported |
| Quantified Difference | Time-dependent inhibition (51-fold shift in IC50) vs. no time-dependence in comparator |
| Conditions | Human liver microsomes; midazolam 1'-hydroxylation; LC-MS/MS detection |
Why This Matters
Time-dependent CYP inhibition is a critical liability in drug development; this compound serves as a valuable tool for studying mechanism-based inactivation of CYP3A4 or as a control in ADME-Tox panels.
- [1] BindingDB. BDBM50563322: Inhibition of CYP3A4 in human liver microsomes using midazolam 1-hydroxylation as substrate. IC50: 4.59E+3 nM. View Source
- [2] BindingDB. BDBM50584760: Time dependent inhibition of recombinant human CYP3A4 using midazolam as substrate preincubated for 30 mins. IC50: 90 nM. View Source
